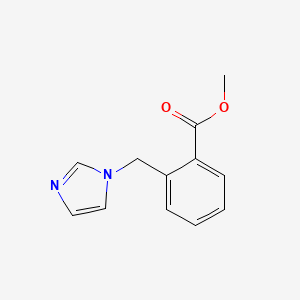

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate

説明

Contextual Significance of Imidazole (B134444) and Benzoate (B1203000) Structural Motifs in Chemical Sciences

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its prevalence is due to its ability to act as a proton donor and acceptor, its capacity to coordinate with metal ions, and its involvement in hydrogen bonding interactions, all of which are crucial for biological activity. Imidazole derivatives have been shown to possess a wide array of pharmacological effects, including antifungal, anticancer, and antihypertensive properties.

Similarly, the benzoate motif, an ester of benzoic acid, is a fundamental building block in organic synthesis. Benzoate esters are versatile intermediates used in the production of a wide range of more complex molecules, including pharmaceuticals and dyes. The reactivity of the ester group allows for various chemical transformations, making it a valuable handle for synthetic chemists.

The combination of these two motifs in Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate suggests a molecule with potential applications in both medicinal chemistry and materials science. The specific ortho-substitution pattern is expected to influence the molecule's conformation and, consequently, its interaction with biological targets or its properties in materials.

Overview of Primary Academic Research Trajectories for this compound

While specific research on this compound is not as extensively documented as for its para-isomer, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, several research trajectories can be extrapolated based on the known chemistry of its constituent parts and related molecules.

Synthesis and Characterization: The synthesis of imidazole-containing benzoates typically involves the reaction of a halomethylbenzoate with imidazole in the presence of a base. For this compound, this would likely involve the reaction of methyl 2-(bromomethyl)benzoate with imidazole. Detailed characterization of the resulting compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Crystal Structure Analysis: X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of molecules. A crystal structure analysis of this compound would provide valuable information about its bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties and for computational modeling studies. For instance, the crystal structure of a related compound, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate, reveals a dihedral angle of 30.6 (2)° between the benzene (B151609) and imidazole rings and shows that molecules are linked into chains by hydrogen bonds. nih.govnih.gov

Potential Applications:

Medicinal Chemistry: Given the broad biological activities of imidazole derivatives, this compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The specific substitution pattern may lead to novel biological activities or improved selectivity for certain targets.

Coordination Chemistry and Catalysis: The nitrogen atoms of the imidazole ring can coordinate to metal ions, making this compound a potential ligand for the synthesis of metal complexes. These complexes could have applications in catalysis, for example, in oxidation or reduction reactions.

Materials Science: The aromatic nature of both the imidazole and benzoate moieties suggests that this compound could be explored as a building block for functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Interactive Data Table: Physicochemical Properties of the Isomeric Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

To provide context, the following table details the computed properties of the more widely studied para-isomer, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. These values offer an estimate of the types of properties that would be determined for the ortho-isomer. nih.gov

| Property | Value |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 216.089877630 Da |

| Monoisotopic Mass | 216.089877630 Da |

| Topological Polar Surface Area | 44.1 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 237 |

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(imidazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-2-4-10(11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZWKIPVZZHMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate

The primary and most established method for the synthesis of this compound is through the N-alkylation of imidazole (B134444) with a suitable methyl 2-(halomethyl)benzoate precursor, typically methyl 2-(bromomethyl)benzoate.

The synthesis of this compound is generally achieved through a straightforward nucleophilic substitution reaction. The key precursors for this synthesis are imidazole and methyl 2-(bromomethyl)benzoate. The latter is not commonly commercially available and is typically synthesized from methyl 2-methylbenzoate (B1238997) through a radical bromination reaction.

Synthesis of Methyl 2-(bromomethyl)benzoate:

A common method for the synthesis of the precursor, methyl 2-(bromomethyl)benzoate, involves the radical bromination of methyl 2-methylbenzoate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AITB) in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions.

| Reactants | Reagents | Conditions | Product |

| Methyl 2-methylbenzoate | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AITB) | Carbon tetrachloride (CCl4), Reflux | Methyl 2-(bromomethyl)benzoate |

N-Alkylation of Imidazole:

Once the brominated precursor is obtained, it is reacted with imidazole to yield this compound. This reaction is a classic N-alkylation where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of methyl 2-(bromomethyl)benzoate, displacing the bromide ion.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| Imidazole, Methyl 2-(bromomethyl)benzoate | Base (e.g., K2CO3, NaH) | DMF, Acetonitrile, or THF | Room Temperature to Reflux | This compound |

The efficiency of the N-alkylation reaction is dependent on several factors, including the choice of base, solvent, and temperature. Stronger bases like sodium hydride (NaH) can deprotonate the imidazole, increasing its nucleophilicity and potentially leading to higher yields and faster reaction times. However, milder bases like potassium carbonate are often sufficient.

The choice of solvent also plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed as they can dissolve the reactants and facilitate the nucleophilic substitution.

Phase-transfer catalysis (PTC) offers an alternative approach, particularly in a solid-liquid system. researchgate.net In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the imidazole anion from the solid phase to the organic phase where the alkylating agent is present. This can lead to high yields of N-alkylated imidazoles. researchgate.net For instance, the alkylation of imidazole with various alkyl halides has been successfully carried out under solid-liquid PTC conditions in the absence of a solvent, yielding N-alkyl imidazoles. researchgate.net

Advanced Synthetic Strategies for Analogs and Derivatives

Modern synthetic chemistry often employs catalytic methods to improve efficiency and reduce waste. For the synthesis of N-substituted imidazoles, several catalytic approaches have been developed. Copper-catalyzed N-arylation reactions, for example, can be used to form a bond between an imidazole nitrogen and an aryl group, although this is more relevant for synthesizing analogs where the benzoate (B1203000) ring is directly attached to the imidazole. google.com

For N-alkylation, metal-free approaches have also been explored. For instance, the N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazole can proceed without a catalyst in refluxing toluene. nih.govbeilstein-journals.org While not directly applicable to the synthesis of the title compound, this demonstrates the potential for catalyst-free C-N bond formation in imidazole chemistry.

The synthesis of the benzoate precursor itself can also benefit from catalytic methods. For example, the esterification of benzoic acid with methanol (B129727) can be catalyzed by various solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact compared to traditional strong acid catalysts like sulfuric acid. uomustansiriyah.edu.iq

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally friendly processes. For the synthesis of imidazole derivatives, several green approaches have been reported. These include the use of microwave irradiation to accelerate reactions and reduce energy consumption, employing water or other green solvents, and utilizing reusable catalysts. semanticscholar.orgmdpi.comnih.govijmpr.inresearchgate.net

For instance, the synthesis of benzimidazole (B57391) derivatives, which share the imidazole core, has been achieved using zinc-based boron nitride catalysts under microwave conditions, with the catalyst being reusable multiple times. nih.gov While a direct application to the N-alkylation of imidazole with methyl 2-(bromomethyl)benzoate has not been reported, these green strategies could potentially be adapted for the synthesis of the title compound and its analogs.

Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dictated by its two main functional components: the imidazole ring and the methyl benzoate group.

The imidazole ring is aromatic and can undergo electrophilic substitution reactions. However, the presence of the electron-withdrawing benzoate group may influence the regioselectivity of such reactions. Nitration of substituted benzimidazoles, for example, has been studied, and the position of substitution is dependent on the existing substituents and reaction conditions. researchgate.netmathnet.ruscispace.com It is plausible that electrophilic substitution on the imidazole ring of the title compound would occur, with the position of attack influenced by both steric and electronic factors.

The methyl ester group of the benzoate moiety is susceptible to nucleophilic attack. One of the most common transformations is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-imidazol-1-ylmethyl)benzoic acid. chemspider.comgoogle.comyoutube.com This transformation is useful for introducing a carboxylic acid functionality, which can then be used for further derivatization, such as amide bond formation.

Another important reaction of the ester group is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methyl ester to a primary alcohol, yielding [2-(1H-imidazol-1-ylmethyl)phenyl]methanol. masterorganicchemistry.comucalgary.ca This transformation provides a route to alcohol derivatives which can be further functionalized.

| Functional Group | Reaction Type | Reagents | Product |

| Imidazole Ring | Electrophilic Substitution (e.g., Nitration) | Nitrating agents (e.g., HNO3/H2SO4) | Nitro-substituted derivative |

| Methyl Ester | Hydrolysis | Acid or Base (e.g., HCl or NaOH) | 2-(1H-Imidazol-1-ylmethyl)benzoic acid |

| Methyl Ester | Reduction | Strong reducing agent (e.g., LiAlH4) | [2-(1H-Imidazol-1-ylmethyl)phenyl]methanol |

Transformations Involving the Ester Moiety (e.g., Reduction, Saponification)

The methyl ester group in this compound is amenable to several common transformations, including reduction to an alcohol and saponification to a carboxylic acid.

Reduction: The ester can be reduced to the corresponding primary alcohol, [2-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of reduction, capable of converting esters to primary alcohols. Another effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with methanol, which can also achieve the reduction of aromatic esters to their corresponding alcohols.

Table 1: Representative Reduction of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | [2-(1H-Imidazol-1-ylmethyl)phenyl]methanol |

Saponification: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(1H-Imidazol-1-ylmethyl)benzoic acid, is a fundamental reaction known as saponification. This is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid.

Table 2: Saponification of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. NaOH(aq), Δ 2. H₃O⁺ | 2-(1H-Imidazol-1-ylmethyl)benzoic acid |

Reactivity at the Imidazole Nitrogen Atom

The imidazole ring of this compound contains a second nitrogen atom (N-3) that possesses a lone pair of electrons, making it nucleophilic. This site is available for further alkylation or acylation reactions, leading to the formation of imidazolium (B1220033) salts.

Alkylation: The N-3 atom can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form quaternary imidazolium salts. This reaction is a type of N-alkylation and typically proceeds by nucleophilic substitution. The resulting imidazolium salts are ionic compounds with altered solubility and electronic properties compared to the parent molecule. The reaction conditions often involve a polar solvent and may be carried out at room or elevated temperatures.

Table 3: N-Alkylation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 1-(2-(Methoxycarbonyl)benzyl)-3-methyl-1H-imidazol-3-ium iodide |

Substitutions and Modifications of the Benzyl Linker

The benzene (B151609) ring of the benzyl linker in this compound can theoretically undergo electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the two existing substituents: the methyl ester group and the imidazolylmethyl group.

Predicting the precise outcome of electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions on this molecule is challenging without experimental data. The regioselectivity would be determined by the interplay of the electronic and steric effects of both the ortho-disposed ester and imidazolylmethyl groups. For instance, nitration with a mixture of nitric and sulfuric acid would introduce a nitro group onto the benzene ring, but the preferred position of attack would depend on the relative activating and deactivating effects of the existing substituents. ma.eduaiinmr.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offers insights into the molecule's connectivity, and can probe its dynamic behavior.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of each nucleus within the molecule. The expected chemical shifts are influenced by the electronic effects of the ester and imidazole (B134444) functionalities.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzoate (B1203000) ring, the imidazole ring, the methylene (B1212753) bridge, and the methyl ester group. The aromatic protons of the disubstituted benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The protons of the imidazole ring are expected to appear as singlets or doublets, depending on the specific nucleus and coupling constants.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic and imidazole carbons will resonate in the typical aromatic region, while the methylene and methyl carbons will appear at higher fields.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H2 | ~7.5 | ~137 |

| Imidazole H4 | ~7.1 | ~129 |

| Imidazole H5 | ~6.9 | ~120 |

| Benzoate H3 | ~7.9 | ~132 |

| Benzoate H4 | ~7.4 | ~131 |

| Benzoate H5 | ~7.5 | ~128 |

| Benzoate H6 | ~7.3 | ~130 |

| Methylene (CH₂) | ~5.3 | ~50 |

| Methyl (CH₃) | ~3.9 | ~52 |

| Carbonyl (C=O) | - | ~167 |

| Benzoate C1 | - | ~130 |

| Benzoate C2 | - | ~134 |

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the benzoate ring (H3-H4, H4-H5, H5-H6), confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, or its more modern counterpart the HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the methylene group and the individual C-H groups of the aromatic and imidazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons to the imidazole carbons (C2, C5) and the benzoate ring carbons (C1, C2, C6).

Correlations from the methyl ester protons to the carbonyl carbon.

Correlations from the benzoate ring protons to neighboring carbons and the carbonyl carbon.

While the N-substituted imidazole in this compound prevents classical tautomerism, advanced NMR techniques can investigate conformational dynamics. Techniques like variable-temperature (VT) NMR could be employed to study restricted rotation around the C-N bond connecting the imidazole to the methylene group and the C-C bond between the methylene group and the benzoate ring. Changes in the NMR spectra at different temperatures could indicate the presence of different conformers and allow for the determination of the energy barriers to rotation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, primarily involving the cleavage of the bonds at the benzylic position due to the stability of the resulting fragments.

A primary fragmentation pathway is the cleavage of the C-N bond between the methylene group and the imidazole ring, leading to the formation of an imidazolylmethyl radical and a methyl 2-(methyl)benzoate cation, or vice versa. Another significant fragmentation would be the cleavage of the C-C bond between the methylene group and the benzoate ring, which would lead to a stable tropylium-like ion or a benzyl (B1604629) cation. The loss of the methoxy (B1213986) group from the ester is also a common fragmentation pathway for methyl benzoates.

The following table outlines some of the expected key fragments and their mass-to-charge ratios (m/z).

| Proposed Fragment | Structure | Predicted m/z |

| Molecular Ion | [C₁₂H₁₂N₂O₂]⁺ | 216 |

| [M - OCH₃]⁺ | [C₁₁H₉N₂O]⁺ | 185 |

| [M - COOCH₃]⁺ | [C₁₀H₉N₂]⁺ | 157 |

| Imidazolylmethyl Cation | [C₄H₅N₂]⁺ | 81 |

| Methyl 2-(methylene)benzoate Cation | [C₉H₇O₂]⁺ | 147 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The analysis of its IR spectrum is expected to reveal several characteristic absorption bands.

The presence of the ester group is typically confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For similar methyl ester compounds, this peak is generally observed in the region of 1730-1715 cm⁻¹. Another significant band related to the ester functional group is the C-O stretching vibration, which is expected to appear in the 1300-1100 cm⁻¹ range.

The aromatic benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are anticipated to produce sharp peaks above 3000 cm⁻¹. researchgate.net In-plane C=C stretching vibrations within the benzene ring typically result in multiple bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The imidazole ring also presents characteristic vibrational modes. The C=N stretching vibrations are expected within the 1650-1550 cm⁻¹ range, potentially overlapping with the aromatic C=C stretching bands. The C-H stretching vibrations of the imidazole ring would also contribute to the absorption signals above 3000 cm⁻¹.

Finally, the aliphatic C-H stretching vibrations of the methyl and methylene groups are expected to be observed in the 3000-2850 cm⁻¹ region. researchgate.net The following table summarizes the anticipated characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1730-1715 |

| Ester C-O | C-O Stretch | 1300-1100 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Imidazole C=N | C=N Stretch | 1650-1550 |

| Imidazole C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of a molecule. This often results in strong signals for symmetric vibrations and non-polar bonds that may be weak or absent in an IR spectrum.

For this compound, the symmetric stretching vibrations of the aromatic and imidazole rings are expected to produce strong Raman signals. The C=C stretching bands of the benzene ring are typically prominent in the Raman spectrum. The breathing mode of the aromatic ring, a symmetric vibration, usually gives a sharp and intense peak.

The C-H stretching vibrations, both aromatic and aliphatic, will also be active in the Raman spectrum, appearing in similar regions as in the IR spectrum. The carbonyl C=O stretch of the ester group, while strong in the IR, is also expected to be observable in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 |

| Aromatic C=C | C=C Stretch | 1600-1580 |

| Imidazole Ring | Ring Vibrations | Various |

| Ester Carbonyl | C=O Stretch | 1730-1715 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions of this compound.

Hydrogen bonds, although weak in this molecule which lacks strong hydrogen bond donors, may occur in the form of C-H···O or C-H···N interactions. The oxygen atoms of the ester group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions, while not as strong as conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure.

Given the presence of two aromatic rings (the benzene and imidazole rings), π-π stacking interactions are highly probable. These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing to the stability of the crystal packing. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å. In related structures, π-π interactions have been observed to play a crucial role in the crystal packing. nih.govnih.gov

A detailed analysis of the bond lengths, bond angles, and dihedral angles obtained from X-ray crystallography provides a quantitative description of the molecular geometry of this compound.

The bond lengths within the benzene and imidazole rings are expected to be consistent with their aromatic character. For instance, the C-C bond lengths in the benzene ring should be intermediate between those of a single and a double bond. The C-N bond lengths in the imidazole ring will also reflect their partial double bond character.

The bond angles will reveal the local geometry around each atom. The sp² hybridized carbon and nitrogen atoms in the aromatic rings will exhibit bond angles close to 120°. The geometry around the ester group, specifically the O-C=O bond angle, is also a key structural parameter.

The following tables present expected ranges for key bond parameters based on data from similar molecular structures.

Table of Expected Bond Lengths

| Bond | Expected Length (Å) |

| C=O (Ester) | ~1.20 - 1.23 |

| C-O (Ester) | ~1.33 - 1.36 |

| O-CH₃ (Ester) | ~1.43 - 1.46 |

| C-C (Aromatic) | ~1.37 - 1.40 |

| C-N (Imidazole) | ~1.32 - 1.38 |

Table of Expected Bond Angles

| Angle | Expected Value (°) |

| O=C-O (Ester) | ~123 - 126 |

| C-O-C (Ester) | ~115 - 119 |

| C-C-C (Aromatic) | ~118 - 121 |

| C-N-C (Imidazole) | ~106 - 110 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of molecular properties by approximating the electron density. For derivatives of imidazole (B134444) and benzoate (B1203000), DFT has been widely applied to elucidate their electronic and structural characteristics.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For many imidazole derivatives, this energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com

The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.govresearchgate.net These sites correspond to the likely areas for electrophilic and nucleophilic attacks, respectively, offering insights into the molecule's reactive behavior. niscpr.res.inresearchgate.net For instance, in related benzimidazole (B57391) structures, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group are often identified as regions of negative potential, making them susceptible to electrophilic attack. nih.gov

Table 1: Key Electronic Properties from DFT Calculations for Related Imidazole Derivatives

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. researchgate.net | Relates to the ability to donate an electron. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. researchgate.net | Relates to the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. irjweb.com | Indicates chemical reactivity and stability. irjweb.com |

| MESP | Maps the electrostatic potential on the molecular surface. nih.gov | Predicts sites for electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net |

This table is generated based on data for analogous compounds as specific values for Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate are not available.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei have shown good correlation with experimental values for various benzimidazole and methyl benzoate compounds. niscpr.res.innih.govmdpi.com For example, in similar structures, the protons of the methyl group in the ester functionality are typically observed as a singlet in the ¹H NMR spectrum. nih.gov

Vibrational frequencies calculated using DFT can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. niscpr.res.innih.gov These calculations help in the assignment of specific vibrational modes, such as C-H stretching, C=O stretching, and ring vibrations, providing a detailed understanding of the molecule's structural dynamics. nih.govmdpi.com

Table 2: Predicted Spectroscopic Data for Structurally Similar Compounds

| Spectroscopic Parameter | Typical Predicted Range/Region | Associated Functional Group |

|---|---|---|

| ¹H NMR (Methyl Protons) | δ 3.12–3.39 ppm | Ester (-COOCH₃) nih.gov |

| ¹H NMR (Aromatic Protons) | δ 6.65–8.57 ppm | Benzene (B151609) and Imidazole Rings niscpr.res.in |

| FT-IR (C=O Stretch) | ~1708 cm⁻¹ | Ester Carbonyl mdpi.com |

| FT-IR (C-H Aromatic Stretch) | ~3010–3123 cm⁻¹ | Aromatic Rings mdpi.com |

This table is generated based on data for analogous compounds as specific values for this compound are not available.

By analyzing the electronic structure and MESP, DFT can predict a molecule's reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from HOMO and LUMO energies to quantify reactivity. nih.govnih.gov These parameters are used to understand the mechanistic pathways of chemical reactions. For instance, DFT studies on the adsorption of imidazole derivatives on metal surfaces help elucidate the interaction mechanisms, identifying the heteroatoms with high electron density as the primary reactive sites for adsorption. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, which is crucial for understanding processes in solution or interactions with other molecules. ajchem-a.comnih.gov

This compound possesses conformational flexibility due to the single bonds connecting the benzoate and imidazole moieties. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule behaves in a solvent, as interactions with solvent molecules can influence its preferred shape and flexibility. ajchem-a.com

MD simulations are extensively used to study how molecules interact with each other and with surfaces. For imidazole-containing compounds, simulations can reveal the nature of intermolecular forces, such as hydrogen bonding and π–π stacking, which govern their crystal packing and behavior in condensed phases. nih.gov

Furthermore, MD simulations can model the adsorption of molecules onto surfaces, which is relevant in fields like corrosion inhibition and materials science. researchgate.net Simulations of related imidazole derivatives on metal surfaces have shown that the imidazole group often plays a key role in the interaction, leading to the formation of a protective film. researchgate.netresearchgate.net These studies provide a dynamic view of the adsorption process, complementing the static information obtained from DFT.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal computational tools in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For imidazole-containing compounds like this compound, these in silico methods provide valuable insights for rational drug design and optimization of therapeutic potential. jopir.inresearchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are instrumental in predicting how this compound might interact with biological targets at a molecular level. researchgate.net These computational simulations place the ligand (the compound) into the active site of a target protein to predict its binding conformation and affinity. The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a more potent interaction. researchgate.net

For imidazole derivatives, molecular docking studies have revealed key interactions that contribute to their biological activity. frontiersin.org These interactions commonly include:

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can be a donor. These interactions with amino acid residues in a protein's active site are crucial for stabilizing the ligand-protein complex. jchr.org

Pi-Pi Stacking: The aromatic nature of the imidazole and benzoate rings allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. frontiersin.org

Coordination Bonds: In the context of metalloenzymes, such as cytochrome P450 enzymes, the nitrogen atom of the imidazole ring can coordinate with the heme iron atom, leading to inhibition of the enzyme. researchgate.netmdpi.com

These predicted interactions and the calculated binding affinities help in understanding the compound's mechanism of action and can guide the synthesis of more potent analogues. nih.gov For example, a molecular docking study on a series of imidazole derivatives targeting the enzyme 14α-demethylase might yield data similar to that presented in the hypothetical table below.

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Derivative 1 | -8.5 | TYR132, HIS377 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative 2 | -7.9 | PHE228, LEU376 | Hydrophobic |

| Derivative 3 | -9.2 | TYR132, Heme Iron | Hydrogen Bond, Coordination |

| Derivative 4 | -8.1 | TRP129, PHE234 | Pi-Pi Stacking |

Correlation of Molecular Descriptors with Observed Phenomena

QSAR models establish a quantitative link between the physicochemical properties of a molecule, known as molecular descriptors, and its biological activity. jmpas.comwisdomlib.org For a compound like this compound, various descriptors can be calculated to build a predictive QSAR model. These descriptors fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These are crucial for understanding a molecule's reactivity and ability to participate in electronic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters such as molecular weight, volume, and surface area can influence how well the compound fits into a binding site. wisdomlib.org

Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol and water), is a critical factor in a drug's ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as the Balaban J index, which relates to the degree of branching of the molecule. japsonline.com

A typical QSAR study involves synthesizing a series of related compounds and measuring their biological activity (e.g., IC50 values for enzyme inhibition). nih.govnih.gov Then, molecular descriptors are calculated for each compound, and statistical methods like multiple linear regression (MLR) are used to generate an equation that correlates the descriptors with the activity. japsonline.com

For instance, a QSAR study on antifungal imidazole derivatives might reveal that increased lipophilicity and the presence of specific steric features positively correlate with antifungal activity, while certain electronic properties have a negative correlation. wisdomlib.org A hypothetical QSAR model could be represented by an equation like:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity and a larger dipole moment enhance activity, while a larger molecular volume is detrimental. Such models are validated to ensure their predictive power. researchgate.net The data used to build such a model could be organized as follows:

| Compound | LogP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Observed Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 3.2 | 280.3 | 55.1 | 15.2 |

| Analog 2 | 3.5 | 294.4 | 55.1 | 10.8 |

| Analog 3 | 2.9 | 266.3 | 65.3 | 25.5 |

| Analog 4 | 3.8 | 310.4 | 55.1 | 8.1 |

These QSAR and SPR studies are essential for understanding the structural requirements for a desired biological effect and for guiding the design of new, more effective therapeutic agents based on the imidazole scaffold. researchgate.net

Applications in Materials Science and Catalysis

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate as an Organic Building Block in Synthesis

This compound serves as a valuable precursor and building block in the synthesis of more complex molecules. The imidazole (B134444) and methyl benzoate (B1203000) moieties can be independently or concertedly modified, allowing for the creation of a diverse array of derivatives. The nitrogen atoms in the imidazole ring can act as nucleophiles or bases, while the ester group of the methyl benzoate can undergo hydrolysis, amidation, or reduction.

The synthesis of various heterocyclic compounds often utilizes precursors with similar structural motifs. For instance, the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides involves the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride, followed by reaction with substituted piperazines elsevierpure.com. Similarly, the synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole has been achieved from o-phenylenediamine, an aldehyde, and dimethyl sulfoxide (DMSO) researchgate.net. These examples, while not directly employing this compound, illustrate the synthetic utility of the imidazole and substituted benzene (B151609) rings, which are core components of the target molecule. The principles of these synthetic routes could potentially be adapted for the functionalization of this compound.

Coordination Chemistry and Ligand Design

The presence of the imidazole ring makes this compound an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate with metal ions to form stable metal complexes.

The synthesis of metal complexes using imidazole-containing ligands is a well-established area of research. Transition metal complexes of various imidazole derivatives have been synthesized and characterized using techniques such as elemental analysis, molar conductivity, magnetic susceptibility, IR spectroscopy, 1H NMR spectroscopy, and thermogravimetric analysis . For example, novel monodentate 2-substituted benzimidazole (B57391) ligands have been used to prepare Cu(II) and Ni(II) complexes . The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.

While specific studies on the metal complexes of this compound are not extensively documented in the provided search results, the general principles of coordination chemistry suggest that it can form complexes with a variety of metal ions. The resulting complexes could exhibit interesting magnetic, electronic, and catalytic properties. The synthesis and characterization of metal complexes based on pyrazole/imidazolium (B1220033) chlorides have also been reported, highlighting the versatility of imidazole-based ligands in forming diverse coordination compounds utmb.edu.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The judicious selection of organic ligands is crucial in designing MOFs with desired structures and properties researchgate.net. Imidazole and its derivatives have been widely used as organic linkers in the construction of MOFs due to their ability to coordinate with metal ions through their nitrogen atoms researchgate.netmdpi.com.

The structure of this compound, with its imidazole ring and a benzoate group, suggests its potential as a ligand for MOF synthesis. The imidazole nitrogen can coordinate to a metal center, while the benzoate group could potentially serve as another coordination site or as a point for further functionalization. The use of imidazole-carboxylate ligands has led to the formation of new MOFs with diverse structures and interesting gas adsorption and luminescence properties figshare.com. For example, zeolitic imidazolate framework-8 (ZIF-8) has been modified with N-(3-aminopropyl)-imidazole to create a novel MOF for controlled drug delivery in corrosion inhibition applications mdpi.com. This indicates that imidazole-based ligands like this compound could be valuable in the development of new functional MOFs.

Role in Corrosion Inhibition Studies

Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur are often effective corrosion inhibitors for metals in acidic or neutral media. The imidazole ring in this compound makes it a promising candidate for corrosion inhibition applications.

The mechanism of corrosion inhibition by organic molecules typically involves their adsorption on the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms of the organic molecule and the vacant d-orbitals of the metal atoms.

Studies on related imidazole derivatives have shown that they adsorb on metal surfaces and inhibit corrosion. For example, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate has been shown to inhibit the corrosion of brass in a sulfuric acid medium, with its adsorption obeying the Langmuir isotherm and involving chemical adsorption researchgate.net. Similarly, the corrosion inhibition of aluminum by Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate has been attributed to the spontaneous adsorption of the inhibitor on the metal surface sciencepg.combohrium.comsciencepublishinggroup.com. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for studying the interactions between corrosion inhibitors and metal surfaces at the molecular level. These methods can provide insights into the adsorption mechanism, the geometry of the adsorbed inhibitor, and the electronic properties that govern the inhibition efficiency.

DFT calculations can be used to determine quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the Mulliken charges on the atoms of the inhibitor molecule. These parameters are correlated with the inhibition efficiency. For instance, a higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal researchgate.netui.edu.ng.

MD simulations can be used to model the adsorption of inhibitor molecules on the metal surface in a simulated corrosive environment, providing information on the adsorption energy and the orientation of the inhibitor molecules on the surface researchgate.net. For example, computational studies on 2-mercapto-1-methyl imidazole (MMI) loaded into a MOF carrier for copper corrosion inhibition revealed the binding and interaction energies between the inhibitor and the carrier, as well as the adsorption mechanism on the copper surface mdpi.comnih.gov. Similar computational approaches could be applied to this compound to elucidate its corrosion inhibition mechanism and to design more effective inhibitors.

Applications in Organic Catalysis (e.g., as a catalyst or catalyst component)

Extensive research has been conducted on the catalytic applications of various imidazole-containing compounds in organic synthesis. These compounds can act as N-heterocyclic carbene (NHC) precursors, ligands for transition metals, or organocatalysts. However, based on currently available scientific literature, there is no specific information detailing the use of This compound as a catalyst or a direct catalyst component in organic catalysis.

While the imidazole moiety is a well-known feature in many catalytic systems, and compounds with similar structures may exhibit catalytic activity, specific research findings, detailed methodologies, or data tables concerning the catalytic performance of this compound are not present in the reviewed literature. The potential for this compound to act as a ligand, forming a complex with a catalytically active metal, or to be transformed into an N-heterocyclic carbene catalyst remains a hypothetical area for future investigation.

Further research would be required to explore and establish any catalytic properties of this compound, including its potential efficacy in various organic transformations, optimal reaction conditions, and performance metrics such as yield and enantioselectivity.

Mechanistic Studies in Chemical Biology

Exploration of Molecular Targets and Binding Mechanisms (In Vitro)

In vitro studies are fundamental to elucidating the direct molecular interactions of a compound. For a novel imidazole (B134444) derivative like Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate, the initial steps would involve screening against various biological macromolecules to identify potential targets.

Enzyme Inhibition Studies and Mechanism of Action

The imidazole moiety is a known pharmacophore that can interact with the active sites of various enzymes, particularly metalloenzymes, due to its ability to coordinate with metal ions.

Bacterial Flavohemoglobin (flavoHb): Imidazole-based compounds have been investigated as inhibitors of bacterial flavohemoglobins, which are crucial for nitric oxide (NO) detoxification in pathogenic bacteria. The mechanism of inhibition typically involves the imidazole nitrogen coordinating with the heme iron atom within the enzyme's active site. This coordination can interfere with the binding of substrates like oxygen and NO, thereby inhibiting the enzyme's NO dioxygenase activity. Studies on analogous compounds often determine the inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic assays.

Carbonic Anhydrase (CA): Certain imidazole-containing sulfonamides are well-established inhibitors of carbonic anhydrases, zinc-containing metalloenzymes involved in various physiological processes. The inhibitory action arises from the coordination of the sulfonamide group to the zinc ion in the active site. While this compound is not a sulfonamide, the potential for its imidazole ring to interact with the active site zinc or nearby residues could be a subject of investigation.

A hypothetical data table for enzyme inhibition studies might look like this:

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC₅₀ (µM) | Mechanism of Action |

| Bacterial FlavoHb | 1 | Data | Data | Data |

| 10 | Data | |||

| 100 | Data | |||

| Carbonic Anhydrase II | 1 | Data | Data | Data |

| 10 | Data | |||

| 100 | Data |

Receptor Interaction Studies

While direct evidence for this compound is unavailable, analogous structures containing the imidazole core have been explored for their interaction with various receptors. For instance, certain imidazole derivatives have been studied for their agonist or antagonist activity at adrenergic receptors. Receptor binding assays, typically using radiolabeled ligands, would be employed to determine the binding affinity (Kᵢ or Kₐ) of the compound to specific G-protein coupled receptors (GPCRs) or other receptor types.

Cellular Level Investigations (Non-Clinical)

Following in vitro characterization, cellular assays are crucial to understand a compound's biological effects in a more complex environment.

Impact on Cellular Pathways and Processes

For compounds exhibiting antimicrobial potential, investigations would focus on their effects on key cellular pathways of the target organism. If this compound were to inhibit bacterial flavoHb, for example, it would be expected to sensitize bacteria to nitric oxide-induced stress. This can be assessed by measuring bacterial growth and survival in the presence of the compound and an NO donor. The mechanism of action of some antimicrobial imidazoles involves the generation of reactive radical species that can damage DNA and other macromolecules, leading to cell death.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of a lead compound to understand how different chemical modifications influence its biological activity. For imidazole-containing compounds, SAR studies have revealed key structural features that determine potency and selectivity. For instance, the nature and position of substituents on the imidazole and benzoate (B1203000) rings of this compound would be systematically varied.

A hypothetical SAR data table might be structured as follows:

| Compound | R¹ (Benzoate Ring) | R² (Imidazole Ring) | IC₅₀ (µM) vs. Target |

| This compound | 2-COOCH₃ | H | Data |

| Analog 1 | 3-COOCH₃ | H | Data |

| Analog 2 | 4-COOCH₃ | H | Data |

| Analog 3 | 2-COOH | H | Data |

| Analog 4 | 2-COOCH₃ | 2-CH₃ | Data |

By comparing the activity of these analogs, researchers can deduce which chemical groups are essential for the desired biological effect and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Functionalization Strategies

The synthesis of N-alkylated imidazoles is a well-established area of organic chemistry. otago.ac.nz However, the development of more efficient, sustainable, and regioselective methods remains a key objective. For a compound like Methyl 2-(1H-imidazol-1-ylmethyl)benzoate, future synthetic strategies could focus on several key areas.

One promising avenue is the exploration of catalyst-free reaction conditions. beilstein-journals.org Traditional N-alkylation methods often rely on polar solvents and basic conditions, which can lead to challenges in product isolation and purification. lookchem.com The development of solvent-free or aqueous-based synthetic protocols, potentially utilizing surfactants like sodium dodecyl sulfate (B86663) (SDS) to enhance reaction rates, could offer a more environmentally friendly and cost-effective approach. lookchem.com

Furthermore, the regioselectivity of N-alkylation in unsymmetrical imidazoles is a critical aspect to control. otago.ac.nz While the target compound features a symmetrical imidazole (B134444), related derivatives with substituents on the imidazole ring would necessitate precise control over the alkylation site. Future research could investigate the influence of various factors, including the nature of the alkylating agent, solvent, and base, on the regiochemical outcome. otago.ac.nz

Functionalization of the existing this compound scaffold presents another significant research direction. The benzoate (B1203000) ring is amenable to a wide range of electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. These modifications could be used to modulate the electronic properties, solubility, and biological activity of the parent compound. Similarly, the imidazole ring can be further functionalized, for instance, through the generation of N-heterocyclic carbenes (NHCs), opening up avenues for applications in catalysis. semanticscholar.org

A summary of potential synthetic and functionalization strategies is presented in Table 1.

| Strategy | Description | Potential Advantages |

| Catalyst-Free Synthesis | Performing the N-alkylation of imidazole with a suitable methyl benzoate precursor without the use of a metal or organocatalyst. | Reduced cost, simplified purification, and lower environmental impact. |

| Aqueous Micellar Catalysis | Utilizing surfactants in water to promote the N-alkylation reaction. | Environmentally benign solvent, potentially enhanced reaction rates. |

| Regioselective Functionalization | Controlled introduction of substituents onto either the imidazole or benzoate rings of the target molecule. | Fine-tuning of physicochemical and biological properties. |

| N-Heterocyclic Carbene Formation | Conversion of the imidazole moiety into an NHC for use in organocatalysis. | Access to a powerful class of catalysts for various organic transformations. |

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational design and application. The integration of advanced computational and experimental techniques will be instrumental in achieving this.

Density Functional Theory (DFT) and ab initio methods can be employed to investigate the mechanistic pathways of its synthesis. nih.gov For instance, computational studies can elucidate the transition state structures and activation energies for the N-alkylation of imidazole with a methyl benzoate derivative, helping to rationalize the observed regioselectivity and reaction kinetics. nih.gov Such studies have been successfully applied to understand the aminolysis of methyl benzoate and the N-alkylation of imidazoles. nih.govnih.gov

Molecular docking simulations can provide insights into the potential biological targets of this compound and its derivatives. nih.gov Given the prevalence of imidazole-containing compounds in medicinal chemistry, understanding how this molecule might interact with proteins and enzymes is a critical step in exploring its therapeutic potential. nih.govnih.gov

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for detailed structural characterization and for studying the dynamics of the molecule in solution. nih.gov Advanced NMR techniques can be used to probe intermolecular interactions and conformational preferences, which can be correlated with computational findings.

The interplay between computational predictions and experimental validation will be key to unlocking a deeper understanding of the structure-property relationships of this compound and its analogues.

Exploration of New Applications in Specialized Chemical Fields

The unique combination of an imidazole ring and a benzoate ester in this compound suggests a range of potential applications in specialized chemical fields.

Medicinal Chemistry: Imidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. nih.govnih.gov The benzimidazole (B57391) scaffold, a close structural relative, is also found in numerous therapeutic agents. nih.govacs.org Future research could explore the potential of this compound as a lead compound for the development of new drugs. Its structural motifs are present in antifungal agents and other bioactive molecules. amazonaws.comgoogle.com

Materials Science: Imidazole-based compounds are increasingly being investigated for their use in the development of sustainable materials. numberanalytics.com The quaternization of the imidazole nitrogen in this compound would lead to the formation of imidazolium (B1220033) salts, a class of ionic liquids (ILs). biointerfaceresearch.comacs.org Ester-functionalized ILs are of particular interest due to their potential for enhanced biodegradability and unique physicochemical properties. biointerfaceresearch.comacs.org These materials could find applications as green solvents, electrolytes, or liquid crystals. acs.org

Catalysis: N-heterocyclic carbenes (NHCs), derived from imidazolium salts, have emerged as a powerful class of organocatalysts. beilstein-journals.orgnih.gov The imidazole moiety of this compound could serve as a precursor to novel NHC catalysts. The benzoate functionality could be used to tune the steric and electronic properties of the resulting carbene, potentially influencing its catalytic activity and selectivity in reactions such as the benzoin (B196080) condensation. semanticscholar.orgbeilstein-journals.orgnih.gov

The potential applications are summarized in Table 2.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Antifungal, antibacterial, or anticancer agents. | The imidazole core is a well-established pharmacophore. nih.govnih.gov |

| Materials Science | Ester-functionalized ionic liquids. | Imidazolium salts are versatile ionic liquids, and the ester group can impart desirable properties. biointerfaceresearch.comacs.org |

| Catalysis | N-heterocyclic carbene (NHC) precursors. | The imidazole ring can be readily converted to an NHC for organocatalysis. beilstein-journals.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, imidazole derivatives are often alkylated at the N1 position using halide-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction efficiency is improved by optimizing solvent polarity, temperature, and catalyst selection. Manganese(IV) oxide in dichloromethane has been reported to achieve 85% yield in analogous imidazole-functionalized benzoate syntheses . Microwave-assisted synthesis may further reduce reaction time.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the imidazole methylene bridge (δ ~4.8–5.2 ppm for -CH₂-) and ester carbonyl (δ ~165–170 ppm). Aromatic protons in the benzoate ring appear as multiplet signals between δ 7.3–8.1 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) resolves bond lengths and angles, particularly the planarity of the imidazole ring and torsional angles between the benzoate and imidazole moieties. SHELXTL software is recommended for high-resolution data analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvent interactions using the Polarizable Continuum Model (PCM). For example, if experimental NMR chemical shifts deviate from predictions, re-optimizing the DFT geometry with explicit solvent molecules (e.g., DMSO or CDCl₃) improves accuracy. Cross-validation with 2D NMR (COSY, HSQC) is advised to confirm spin systems .

Q. What strategies are effective in optimizing the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : The imidazole moiety can act as a ligand for transition metals. To enhance catalytic efficiency:

- Metal Coordination : Screen Pd(II) or Cu(I) complexes for Suzuki-Miyaura coupling. The imidazole’s nitrogen lone pairs facilitate metal coordination, but steric hindrance from the benzoate group may require tuning substituents .

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize charged intermediates. Evidence from analogous quinoline derivatives shows that electron-withdrawing groups on the benzoate improve turnover rates .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The methylene bridge (-CH₂-) between imidazole and benzoate introduces flexibility, reducing steric clash during nucleophilic attack. However, bulky substituents on the benzoate ring may hinder access to the reactive site.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro or carbonyl) on the benzoate enhance electrophilicity at the ester carbonyl, accelerating hydrolysis or aminolysis. Hammett substituent constants (σ) can predict rate changes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

- Methodological Answer : Variations may stem from polymorphism or hydration states. Techniques include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify hydrated forms.

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions. For solubility discrepancies, use standardized protocols (e.g., shake-flask method in PBS at 25°C) .

Experimental Design

Q. What experimental controls are critical when assessing the compound’s biological activity (e.g., antimicrobial assays)?

- Methodological Answer :

- Positive Controls : Use established antimicrobial agents (e.g., ciprofloxacin) to validate assay conditions.

- Solvent Controls : Account for DMSO or ethanol effects on bacterial growth.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the imidazole with triazole) to isolate functional group contributions. LC-MS purity checks (>95%) are essential to rule out impurity-driven activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。